

# Validating the Structure of 3,4-Dimethoxyphenylacetone: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetone

Cat. No.: B057033

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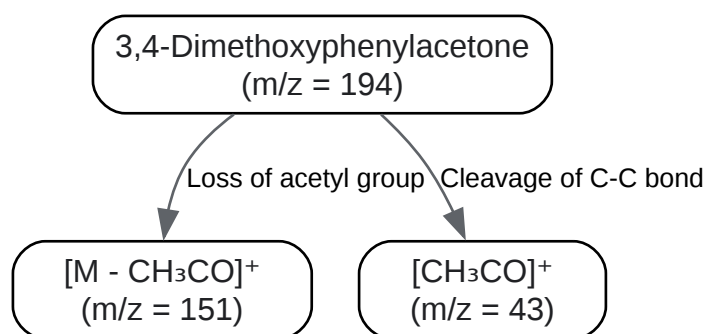
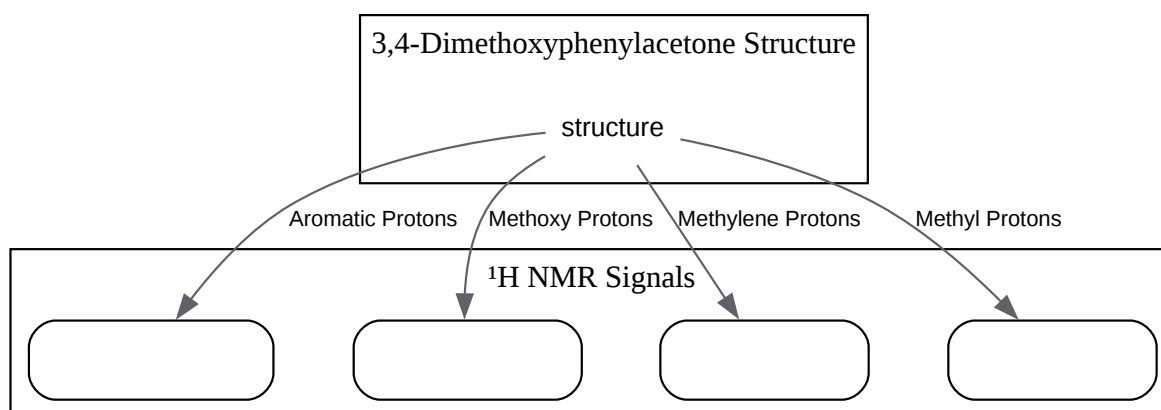
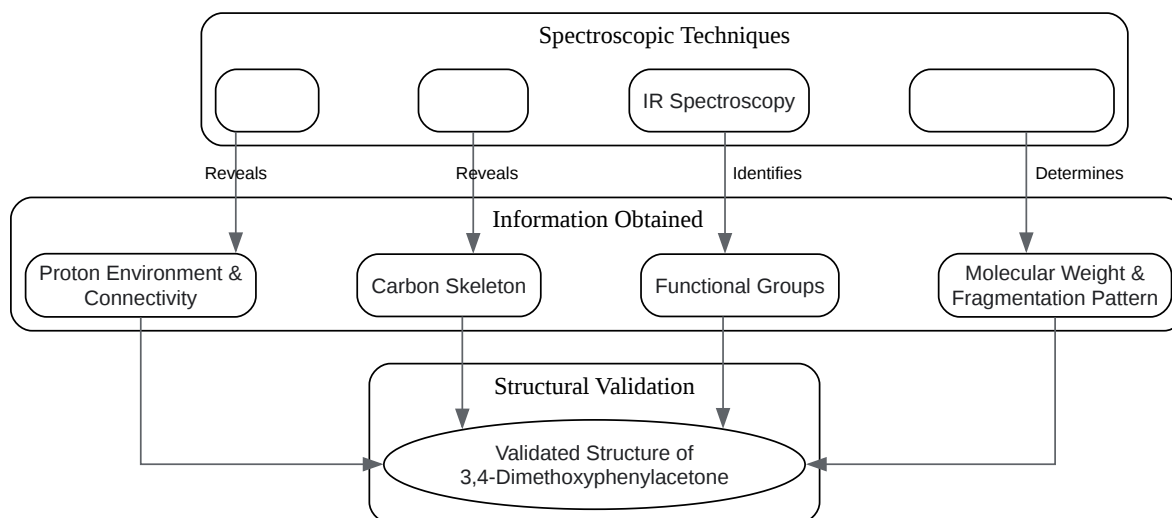
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of **3,4-Dimethoxyphenylacetone**. Through a detailed analysis of its Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we confirm its molecular architecture. To provide a clear benchmark, this data is compared against the known spectroscopic profiles of similar phenylacetone derivatives. This guide includes detailed experimental protocols for the cited analytical techniques.

## Structural and Spectroscopic Overview

**3,4-Dimethoxyphenylacetone**, with the IUPAC name 1-(3,4-dimethoxyphenyl)propan-2-one and a molecular formula of  $\text{C}_{11}\text{H}_{14}\text{O}_3$ , possesses a distinct set of spectral features that arise from its specific arrangement of aromatic protons, methoxy groups, and a propanone side chain. The validation of its structure relies on the unambiguous assignment of signals in its various spectra and comparison with related structures.

A logical workflow for the structural validation of an organic molecule like **3,4-Dimethoxyphenylacetone** using spectroscopy is outlined below. This process involves a combination of techniques to elucidate the different parts of the molecule.



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